molecular formula C20H20FN3O3S B11050502 1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

Cat. No.: B11050502
M. Wt: 401.5 g/mol
InChI Key: MOHKKKCMMUANMH-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, an oxadiazole ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate amine precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties can be exploited in the design of advanced materials, such as polymers or coatings with specific functionalities.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxadiazole ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The sulfonyl group can also contribute to the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-fluorophenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C20H20FN3O3S/c21-18-11-10-16(28(25,26)24-12-6-1-2-7-13-24)14-17(18)20-23-22-19(27-20)15-8-4-3-5-9-15/h3-5,8-11,14H,1-2,6-7,12-13H2

InChI Key

MOHKKKCMMUANMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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